5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is a chemical compound characterized by its unique thieno[3,2-b]thiophene structure, which incorporates a dimethylamino group and an aldehyde functional group. Its molecular formula is C${11}$H${12}$NOS$_{2}$, and it has a molecular weight of approximately 211.30 g/mol . The compound features a fused ring system that contributes to its distinct chemical properties and potential biological activities.
The synthesis of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde typically involves multi-step organic reactions. Common methods include:
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde has potential applications in several fields:
Interaction studies involving 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde focus on its binding affinity to various biological targets. Preliminary data suggests that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde | 207290-72-0 | 0.75 |
5-Nitrothiophene-2-carboxaldehyde | 4521-33-9 | 0.68 |
5-Methylthiophene-2-carbaldehyde | 13679-70-4 | 0.61 |
5-Formylthiophene-2-carbonitrile | 21512-16-3 | 0.55 |
Methyl 5-aminothiophene-2-carboxylate | 14597-58-1 | 0.66 |
What sets 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde apart from these compounds is its specific combination of the dimethylamino group and the thieno[3,2-b]thiophene scaffold, which may confer distinct electronic properties and biological activities not found in other similar structures.